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molecular formula C14H22O2 B072544 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol CAS No. 1139-46-4

4-(1,1,3,3-Tetramethylbutyl)pyrocatechol

Cat. No. B072544
M. Wt: 222.32 g/mol
InChI Key: BOTKTAZUSYVSFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03950437

Procedure details

The procedure of Example 9 was repeated, except 0.2% by weight of pyridine-2,6-dimethanol was used as a catalyst and the reaction was carried out at 50°C. Consequently, the conversion of para-tert.-octyl phenol was 6.2%, 4-tert.-octyl pyrocatechol was formed in a yield of 54% based on the converted octyl phenol and the conversion of perpropionic acid was 97.2%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1C(C[OH:8])=CC=CC=1CO.[C:11]([C:19]1[CH:24]=[CH:23][C:22]([OH:25])=[CH:21][CH:20]=1)([CH2:14][C:15]([CH3:18])([CH3:17])[CH3:16])([CH3:13])[CH3:12]>>[C:11]([C:19]1[CH:24]=[C:23]([OH:8])[C:22](=[CH:21][CH:20]=1)[OH:25])([CH2:14][C:15]([CH3:18])([CH3:17])[CH3:16])([CH3:12])[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1CO)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(CC(C)(C)C)C1=CC=C(C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was carried out at 50°C

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(CC(C)(C)C)C=1C=C(C(O)=CC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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